

N-(4-Hydroxyphenyl)propanamide validation analytical methods

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Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

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Compound Identity and Role

N-(4-Hydroxyphenyl)propanamide is known in the pharmaceutical industry as **Acetaminophen Related Compound B** [1]. It is officially recognized as a certified reference material and is used in quality control for the analysis of acetaminophen (paracetamol) [1].

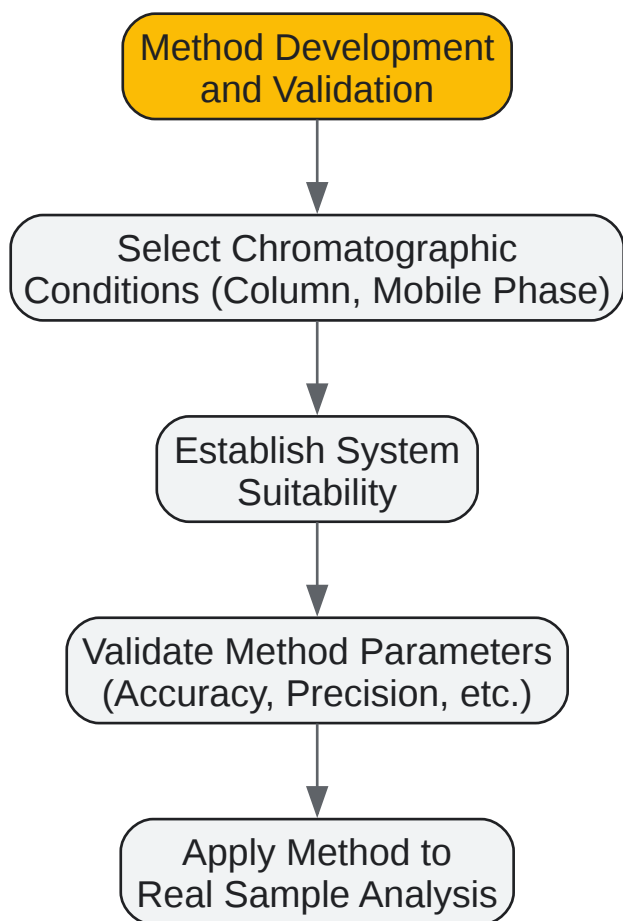
General Framework for Method Validation

While a direct comparison for this specific compound is not available, analytical methods for pharmaceutical compounds are typically validated against standard criteria. The table below outlines the key parameters and their standard acceptance criteria, which would form the basis of any objective comparison [2].

Validation Parameter	Description	Typical Acceptance Criteria
Linearity & Range	Ability to get test results proportional to analyte concentration [3] [2].	Correlation coefficient (R^2) > 0.995 [3] [2].
Accuracy	Closeness between the accepted reference value and the value found [2].	Recovery of 97-103% [3] [2].

Validation Parameter	Description	Typical Acceptance Criteria
Precision	Closeness of agreement between a series of measurements (Repeatability & Intermediate Precision) [3] [2].	% Relative Standard Deviation (RSD) $\leq 2.0\%$ [3] [2].
Specificity	Ability to assess the analyte unequivocally in the presence of other components [3].	No interference from impurities, degradation products, or excipients [3].
LOD & LOQ	L imit of D etection & L imit of Q uantitation. The lowest amount that can be detected/quantified [2].	LOD = $3.3(SD/S)$; LOQ = $10(SD/S)$, where SD=standard deviation, S=slope of calibration curve [2].
Robustness	Capacity to remain unaffected by small, deliberate variations in method parameters [3].	System suitability parameters remain within specified limits [3].

The general workflow for developing and validating an HPLC method, which is commonly used for such analyses, can be summarized as follows:



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References

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